Mahanine

Catalog No.
S548396
CAS No.
28360-49-8
M.F
C23H25NO2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mahanine

CAS Number

28360-49-8

Product Name

Mahanine

IUPAC Name

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3

InChI Key

DWMBXHWBPZZCTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

bisisomahanine, isomahanine, mahanine

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O

Isomeric SMILES

CC1=CC2=C(C3=C1O[C@](C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O

Description

The exact mass of the compound Mahanine is 347.18853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 654285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Mahanine, a carbazole alkaloid found in the Murraya koenigii plant, has been the subject of scientific research for its potential anticancer properties. Studies have investigated its effectiveness against various cancers, both in vitro (laboratory studies) and in vivo (animal studies) [].

  • In vitro studies have shown that mahanine can inhibit the growth of various cancer cell lines, including breast, ovarian, lung, and colon cancer cells [, , ].

Mahanine is a naturally occurring carbazole alkaloid primarily derived from the plant Micromelum minutum, commonly known as the Malaysian curry leaf tree. This compound exhibits a complex chemical structure characterized by a fused ring system, which contributes to its diverse biological activities. Mahanine has garnered attention due to its potential therapeutic properties, particularly in cancer treatment and other health-related applications.

Typical of carbazole derivatives. Notably, it can participate in Suzuki coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is significant in the synthesis of mahanine and related compounds, allowing for the creation of diverse analogs with modified functional groups. Additionally, mahanine can undergo N-arylation and C–N bond-forming reactions, which are essential for generating structurally varied carbazole alkaloids .

Mahanine exhibits a broad spectrum of biological activities:

  • Anticancer Properties: It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including human leukemia (U937) and prostate cancer cells (LNCaP and PC3). The mechanism involves mitochondrial dysfunction leading to caspase activation and cell cycle arrest .
  • Antimicrobial Activity: Mahanine demonstrates antimicrobial effects against Gram-positive bacteria, contributing to its potential as a natural antimicrobial agent .
  • Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, which may enhance its therapeutic profile in treating inflammatory diseases .

Several methods have been developed for synthesizing mahanine:

  • Natural Extraction: Mahanine can be extracted from Micromelum minutum using solvents like ethanol or ethyl acetate. This method often yields low quantities suitable for preliminary studies .
  • Chemical Synthesis: More efficient synthetic routes involve palladium-catalyzed reactions and other organic transformations that allow for the scalable production of mahanine and its derivatives. These methods include intramolecular aryl-alkyne isomerization and Suzuki coupling techniques .
  • Mahanine-Enriched Fractions: Researchers have optimized extraction protocols to produce mahanine-enriched fractions that maintain biological activity while being stable under various conditions .

Mahanine's applications are primarily centered around its pharmacological properties:

  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, mahanine is being investigated as a potential chemotherapeutic agent.
  • Food Industry: As a natural compound found in edible plants, it may serve as a functional food ingredient with health benefits.
  • Cosmetic Industry: Its antimicrobial and anti-inflammatory properties make it a candidate for use in skincare formulations.

Research has indicated that mahanine interacts with various cellular pathways:

  • It induces apoptosis through mitochondrial pathways by activating caspases and disrupting mitochondrial membrane potential .
  • In prostate cancer cells, mahanine upregulates the expression of RASSF1A, leading to decreased cyclin D1 levels and G0/G1 cell cycle arrest .

These interactions highlight its potential as a therapeutic agent targeting specific cellular mechanisms involved in cancer progression.

Mahanine shares structural similarities with several other carbazole alkaloids. Here are some notable compounds:

Compound NameSource PlantBiological Activity
MurrayanineMurraya koenigiiAntimicrobial, anticancer
CarbazoleVarious sourcesAntimicrobial, photophysical properties
9-MethylcarbazoleSyntheticAnticancer
Claulansine DClausena anisataAnticancer

Uniqueness of Mahanine

Mahanine stands out due to its specific mechanism of inducing apoptosis through mitochondrial pathways, which is less common among other carbazole alkaloids. Its dual role in exhibiting both antimicrobial and anticancer activities further distinguishes it from similar compounds, making it a valuable subject for ongoing research in pharmacology and medicinal chemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.188529040 g/mol

Monoisotopic Mass

347.188529040 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

98 - 100 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KBJ2W7E9BH

Dates

Modify: 2023-08-15
1: Samanta SK, Dutta D, Roy S, Bhattacharya K, Sarkar S, Dasgupta AK, Pal BC, Mandal C, Mandal C. Mahanine, A DNA Minor Groove Binding Agent Exerts Cellular Cytotoxicity with Involvement of C-7-OH and -NH Functional Groups. J Med Chem. 2013 Jul 5. [Epub ahead of print] PubMed PMID: 23829449.
2: Pandit S, Kumar M, Ponnusankar S, Pal BC, Mukherjee PK. RP-HPLC-DAD for simultaneous estimation of mahanine and mahanimbine in Murraya koenigii. Biomed Chromatogr. 2011 Sep;25(9):959-62. doi: 10.1002/bmc.1561. Epub 2011 Mar 4. PubMed PMID: 21381062.
3: Biswas A, Bhattacharya S, Dasgupta S, Kundu R, Roy SS, Pal BC, Bhattacharya S. Insulin resistance due to lipid-induced signaling defects could be prevented by mahanine. Mol Cell Biochem. 2010 Mar;336(1-2):97-107. doi: 10.1007/s11010-009-0257-4. Epub 2009 Oct 14. PubMed PMID: 19826769.
4: Bhattacharya K, Samanta SK, Tripathi R, Mallick A, Chandra S, Pal BC, Shaha C, Mandal C. Apoptotic effects of mahanine on human leukemic cells are mediated through crosstalk between Apo-1/Fas signaling and the Bid protein and via mitochondrial pathways. Biochem Pharmacol. 2010 Feb 1;79(3):361-72. doi: 10.1016/j.bcp.2009.09.007. Epub 2009 Sep 12. PubMed PMID: 19751707.
5: Jagadeesh S, Sinha S, Pal BC, Bhattacharya S, Banerjee PP. Mahanine reverses an epigenetically silenced tumor suppressor gene RASSF1A in human prostate cancer cells. Biochem Biophys Res Commun. 2007 Oct 12;362(1):212-7. Epub 2007 Aug 9. PubMed PMID: 17698033.
6: Sinha S, Pal BC, Jagadeesh S, Banerjee PP, Bandyopadhaya A, Bhattacharya S. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases. Prostate. 2006 Sep 1;66(12):1257-65. PubMed PMID: 16683271.
7: Roy MK, Thalang VN, Trakoontivakorn G, Nakahara K. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway. Br J Pharmacol. 2005 May;145(2):145-55. PubMed PMID: 15753952; PubMed Central PMCID: PMC1576126.
8: Roy MK, Thalang VN, Trakoontivakorn G, Nakahara K. Mechanism of mahanine-induced apoptosis in human leukemia cells (HL-60). Biochem Pharmacol. 2004 Jan 1;67(1):41-51. PubMed PMID: 14667927.
9: Nakahara K, Trakoontivakorn G, Alzoreky NS, Ono H, Onishi-Kameyama M, Yoshida M. Antimutagenicity of some edible Thai plants, and a bioactive carbazole alkaloid, mahanine, isolated from Micromelum minutum. J Agric Food Chem. 2002 Aug 14;50(17):4796-802. PubMed PMID: 12166962.

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